molecular formula C13H23NO4 B11766669 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B11766669
M. Wt: 257.33 g/mol
InChI Key: WWHYIQSGIFMCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid (CAS: 2169168-08-3; Molecular Formula: C₁₃H₂₃NO₄; Molecular Weight: 257.33 g/mol) is a Boc-protected amino acid derivative featuring a cyclohexane ring substituted with a methyl group and a carboxylic acid at the 1-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide chemistry .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)7-5-9(6-8-13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

WWHYIQSGIFMCFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of free amines after Boc deprotection.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid building block.

    Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.

    Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds .

Comparison with Similar Compounds

Cubane Analog: 4-((tert-Butoxycarbonyl)amino)cubane-1-carboxylic Acid

  • Structure : Replaces the cyclohexane ring with a rigid cubane framework (C₁₇H₁₅O₃N; HRMS m/z: 267.1018 ).
  • Key Differences: Steric Effects: The cubane’s cubic geometry imposes severe steric constraints, reducing conformational flexibility compared to the cyclohexane derivative. Synthetic Challenges: Cubane synthesis requires high-energy intermediates (e.g., methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate), with hydrolysis steps under basic conditions (NaOH/THF) yielding the carboxylic acid .

4-tert-Butylcyclohexanecarboxylic Acid

  • Structure: Lacks the Boc-amino group but features a tert-butyl substituent (C₁₁H₂₀O₂; CAS: 5451-55-8) .
  • Key Differences: Polarity: The tert-butyl group increases lipophilicity (logP ~3.5 estimated), whereas the Boc-amino group in the target compound introduces polar character. Acidity: The carboxylic acid pKa is influenced by substituent electronic effects; tert-butyl’s electron-donating nature may slightly raise pKa compared to the Boc-amino-methyl analog.

Cyclopentene Derivative: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic Acid

  • Structure: Cyclopentene ring with a double bond (C₁₁H₁₇NO₄; Molecular Weight: 227.26 g/mol) .
  • Key Differences: Ring Strain: The cyclopentene’s unsaturation introduces angle strain, enhancing reactivity in Diels-Alder or Michael addition reactions.

Bicyclic Analog: 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic Acid

  • Structure: Bicyclo[2.1.1]hexane core (C₁₂H₁₉NO₄; Molecular Weight: 241.28 g/mol) .
  • Synthetic Routes: Requires specialized methods for bicyclo[2.1.1]hexane assembly, contrasting with the straightforward cyclohexane derivatization used for the target compound.

Free Amino Analog: 1-Amino-4-tert-butylcyclohexanecarboxylic Acid

  • Structure: Lacks Boc protection (C₁₁H₂₁NO₂; CAS: 18672-76-9) .
  • Key Differences: Reactivity: The free amino group is prone to oxidation and undesired side reactions, necessitating protection (e.g., Boc) in multi-step syntheses. Acid Sensitivity: Boc-protected derivatives are stable under basic conditions but cleaved by acids (e.g., TFA), whereas the free amino compound requires neutral handling.

Physicochemical and Functional Comparisons

Solubility and Stability

  • Target Compound : Soluble in polar aprotic solvents (e.g., THF, DMF); storage at 2–8°C in sealed containers to prevent Boc group hydrolysis .
  • Cubane Analog : Lower solubility due to hydrophobic cubane core; stable under basic hydrolysis conditions .
  • Cyclopentene Derivative : Enhanced solubility in ethers (e.g., EtOAc) due to reduced ring hydrophobicity; susceptible to ring-opening under strong acids .

Stereochemical Considerations

  • Cis/Trans Isomerism: For cyclohexane derivatives, substituent positions (e.g., cis-4-hydroxy vs. trans-4-hydroxy) significantly affect pKa (4.68–4.84) . The target compound’s 4-methyl and Boc-amino groups likely induce chair conformations, influencing acidity and intermolecular interactions.

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Applications
Target Compound C₁₃H₂₃NO₄ 257.33 Boc-protected, methylcyclohexane Peptide synthesis, drug intermediates
4-((Boc)amino)cubane-1-carboxylic Acid C₁₇H₁₅O₃N 267.30 Cubane core Materials science, high-energy moieties
4-tert-Butylcyclohexanecarboxylic Acid C₁₁H₂₀O₂ 184.28 Lipophilic tert-butyl substituent Surfactants, polymer additives
(1R,4S)-Boc-aminocyclopentene Acid C₁₁H₁₇NO₄ 227.26 Unsaturated cyclopentene Asymmetric synthesis, prostaglandins
Bicyclo[2.1.1]hexane Analog C₁₂H₁₉NO₄ 241.28 Bicyclic rigidity Constrained peptides, bioisosteres

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.